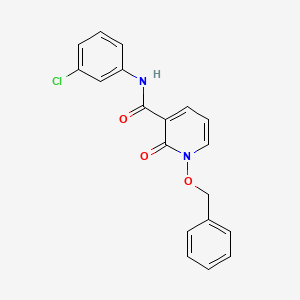

![molecular formula C25H21NO5 B2558055 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-49-3](/img/structure/B2558055.png)

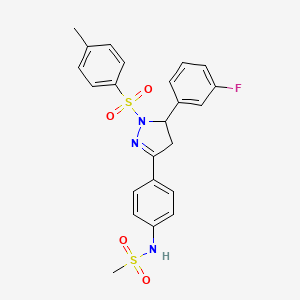

9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. The molecule also has a 2,4-dimethoxyphenyl group and a phenyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core and the attachment of the 2,4-dimethoxyphenyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the oxazinone ring, phenyl groups, and methoxy groups could potentially make it reactive towards certain reagents .Applications De Recherche Scientifique

Photodimerization and Thermal Behavior : A monomer structurally similar to the compound , which contains both benzoxazine and coumarin rings, was synthesized and studied for its photodimerization reactions and thermal behavior. The monomer exhibited dimerization via a [2πs+2πs] cycloaddition reaction upon photolysis around 300 nm. The thermal ring-opening reaction of the benzoxazine ring was explored, and the thermal behavior of the cured product was investigated using thermogravimetric analysis (Kiskan & Yagcı, 2007).

Synthesis and Properties of Derivatives : Oxadiazole derivatives with terminal ethynyl and butadiynyl substituents, which are structurally related to the compound, have been synthesized. The X-ray crystal structure of one derivative revealed that the butadiyne moieties are spatially isolated by the aromatic moieties. These derivatives exhibited distinct electrochemical and optical absorption/emission properties, highlighting their potential in optoelectronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).

Structural Analysis : The structure of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound, which is closely related to the queried compound, was analyzed. The molecule's three phenyl rings were found to be essentially planar, with the oxazine part having a half-boat conformation. The study provided insights into the spatial arrangement and steric interactions within such molecules (Chaudhuri, Helliwell, & Kundu, 2001).

Potential Applications in Polymer Chemistry : Research on various benzoxazine derivatives, similar to the compound , has highlighted their potential in polymer chemistry. These compounds exhibit diverse properties and reactivities, enabling the synthesis of thermosets with a wide range of structures and properties. This versatility makes them interesting candidates for various applications in material science (Lin et al., 2009).

Propriétés

IUPAC Name |

9-(2,4-dimethoxyphenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-28-17-8-10-21(23(12-17)29-2)26-13-19-22(31-15-26)11-9-18-24(27)20(14-30-25(18)19)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIGFTGKPKYQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)

![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)